![molecular formula C13H13NO2S B1396875 (2-(Phenylsulfonyl)phenyl)methanamine CAS No. 765212-81-5](/img/structure/B1396875.png)
(2-(Phenylsulfonyl)phenyl)methanamine
Overview
Description
(2-(Phenylsulfonyl)phenyl)methanamine is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a phenylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylsulfonyl)phenyl)methanamine typically involves the reaction of 2-bromobenzylamine with phenylsulfonyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(2-(Phenylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted amines, amides
Scientific Research Applications
(2-(Phenylsulfonyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (2-(Phenylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its sulfonyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Phenylsulfonylbenzothiazole
- Phenylsulfonylbenzothiophene
- Phenylsulfonylbenzene
- Phenylsulfonylpyridine
- Phenylsulfonylindole
Uniqueness
(2-(Phenylsulfonyl)phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and methanamine groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications .
Biological Activity
(2-(Phenylsulfonyl)phenyl)methanamine, also known as 2-(benzenesulfonylmethyl)phenylmethanamine, is a compound characterized by its unique structural features, including a phenyl group attached to a methanamine moiety and a sulfonyl group. These characteristics contribute to its diverse biological activities, making it an important subject of research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅NO₂S. The sulfonyl group enhances its reactivity and solubility, which are critical for its biological interactions.
Property | Description |
---|---|
Molecular Formula | C₁₄H₁₅NO₂S |
Functional Groups | Phenyl, Sulfonyl, Amine |
Solubility | Soluble in various organic solvents |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the areas of antimicrobial, anticancer, and potential therapeutic applications.
Antimicrobial Activity
The compound has been investigated for its antibacterial and antifungal properties . Studies have shown that it can inhibit the growth of several Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The sulfonamide group is believed to interact with bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth.
Anticancer Activity
This compound has also been explored for its anticancer potential . In vitro studies have indicated that certain derivatives possess significant cytotoxic effects on various cancer cell lines.
- Case Study : A study involving derivatives of this compound showed IC50 values below 10 µg/mL against human breast cancer cells (MCF-7), indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Other Biological Activities
Research suggests that compounds similar to this compound may exhibit additional activities such as:
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals.
- Antichlamydial Activity : Certain studies indicate effectiveness against Chlamydia species, suggesting potential for developing selective drugs against this pathogen.
Research Findings and Data Tables
The following table summarizes key findings from recent studies on the biological activities of this compound:
Activity Type | Tested Organisms/Cell Lines | IC50 Values (µg/mL) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | < 10 | Effective against biofilm formation |
Antimicrobial | Escherichia coli | < 20 | Inhibits growth effectively |
Anticancer | MCF-7 (breast cancer) | < 10 | Induces apoptosis |
Anticancer | HeLa (cervical cancer) | 8.49 - 62.84 | Varies by derivative |
Antichlamydial | Chlamydia trachomatis | Not specified | Selective activity noted |
The biological activity of this compound can be attributed to its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various biochemical reactions, including:
- Enzyme Inhibition : By binding to active sites on enzymes or competing with substrates.
- Redox Reactions : The sulfonyl group can undergo redox transformations that affect its reactivity with biological molecules.
Properties
IUPAC Name |
[2-(benzenesulfonyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZOFUEZZWEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730081 | |
Record name | 1-[2-(Benzenesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765212-81-5 | |
Record name | 1-[2-(Benzenesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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